molecular formula C12H9N3O2 B11939868 N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine CAS No. 882866-10-6

N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine

Cat. No.: B11939868
CAS No.: 882866-10-6
M. Wt: 227.22 g/mol
InChI Key: SMUJSDKILCPWTJ-VIZOYTHASA-N
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Description

N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is a chemical compound with the molecular formula C12H10N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminopyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Reduced forms of the pyrimidinamine moiety.

    Substitution: Substituted pyrimidinamine derivatives.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidinamine moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-ylmethyl)-2-pyrimidinamine
  • N-(1,3-Benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide

Uniqueness

N-(1,3-Benzodioxol-5-ylmethylene)-2-pyrimidinamine is unique due to its specific combination of a benzodioxole group and a pyrimidinamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

882866-10-6

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylmethanimine

InChI

InChI=1S/C12H9N3O2/c1-4-13-12(14-5-1)15-7-9-2-3-10-11(6-9)17-8-16-10/h1-7H,8H2/b15-7+

InChI Key

SMUJSDKILCPWTJ-VIZOYTHASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/C3=NC=CC=N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=NC=CC=N3

Origin of Product

United States

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